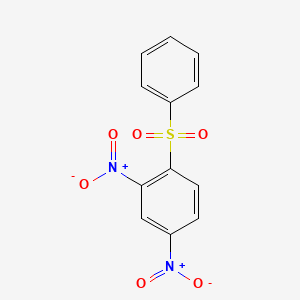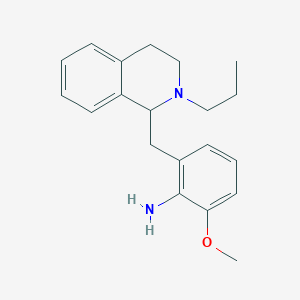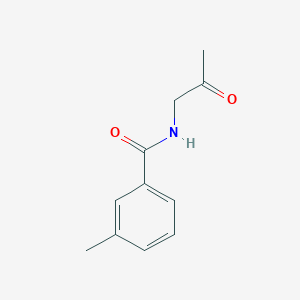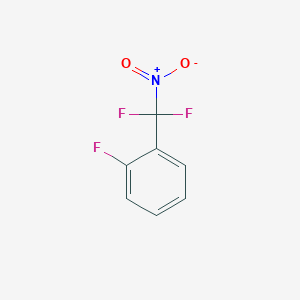
Benzene, 2,4-dinitro-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2,4-dinitro-1-(phenylsulfonyl)- is an organic compound with the molecular formula
C12H8N2O6S
. It is characterized by the presence of two nitro groups and a phenylsulfonyl group attached to a benzene ring. This compound is of interest due to its unique chemical properties and potential applications in various fields of scientific research.Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- typically involves the nitration of phenylsulfonyl benzene. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 4 positions of the benzene ring. The reaction is usually conducted under controlled temperatures to prevent over-nitration and ensure the desired substitution pattern.
Industrial Production Methods: On an industrial scale, the production of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- follows similar principles but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Benzene, 2,4-dinitro-1-(phenylsulfonyl)- can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 2,4-dinitro-1-(phenylsulfonyl)- finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro and sulfonyl groups are known to interact with biological targets, making it a candidate for drug development.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Benzene, 2,4-dinitro-1-(phenylsulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, generating reactive intermediates that can modify biological macromolecules. The phenylsulfonyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Comparación Con Compuestos Similares
- Benzene, 2,4-dinitro-1-(methylsulfonyl)-
- Benzene, 2,4-dinitro-1-(ethylsulfonyl)-
- Benzene, 2,4-dinitro-1-(propylsulfonyl)-
Comparison: Benzene, 2,4-dinitro-1-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties compared to its alkylsulfonyl counterparts. The phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
896-80-0 |
|---|---|
Fórmula molecular |
C12H8N2O6S |
Peso molecular |
308.27 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H8N2O6S/c15-13(16)9-6-7-12(11(8-9)14(17)18)21(19,20)10-4-2-1-3-5-10/h1-8H |
Clave InChI |
XGDSNKQDAAZGFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)



![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)



![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)
